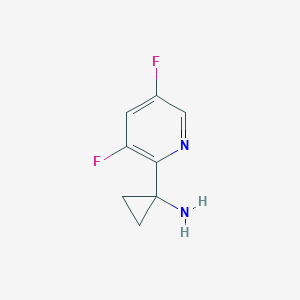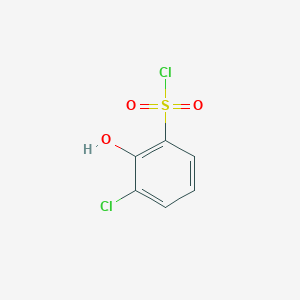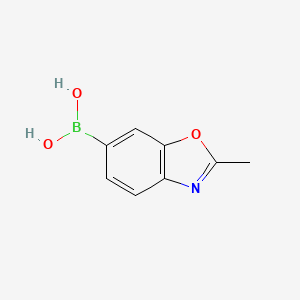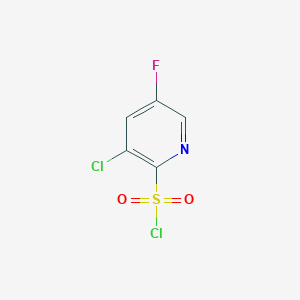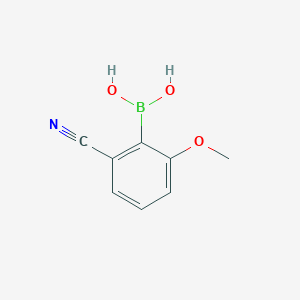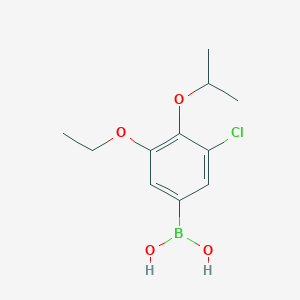
3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid
Übersicht
Beschreibung
3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is a chemical compound with the CAS Number: 2096336-82-0 . It has a molecular weight of 258.51 and its IUPAC name is 3-chloro-4-ethoxy-5-isopropoxyphenylboronic acid . The compound is used in scientific research and exhibits high complexity due to its complex structure.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16BClO4/c1-4-16-11-9 (13)5-8 (12 (14)15)6-10 (11)17-7 (2)3/h5-7,14-15H,4H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid were not found, boronic acids are generally known to be involved in various types of coupling reactions, including Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.51 . It is typically stored at 0-8 °C .Wissenschaftliche Forschungsanwendungen
Boronic Acid Derivatives in Supramolecular Chemistry : Boronic acids, including phenylboronic acids, play a crucial role in the design and synthesis of supramolecular assemblies. These compounds can form stable complexes with diols, including sugars, through reversible covalent bonds, making them useful for sensor applications, drug delivery systems, and materials science (Pedireddi & Seethalekshmi, 2004).
Fluorescence Quenching Studies : Studies on derivatives of phenylboronic acid, such as 5-chloro-2-methoxyphenylboronic acid, have contributed to understanding the mechanism of fluorescence quenching through steady-state fluorescence measurements. These studies are essential for developing fluorescence-based sensors and probes in biological and chemical research (Geethanjali, Nagaraja, & Melavanki, 2015).
Catalysis and Organic Synthesis : Boronic acids are pivotal in catalysis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for creating carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The modification of boronic acids, including those with chloro and alkoxy groups, can lead to the development of new catalysts and synthetic routes (Ford, Sinn, & Woodward, 1997).
Development of Pharmaceutical Agents : The structural motif of phenylboronic acid is integral to the development of new pharmaceutical agents due to its ability to interact with biological molecules. Compounds bearing boronic acid functionalities have been explored for their potential therapeutic applications, including antibacterial, anticancer, and enzyme inhibition properties. While the specific applications of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid are not detailed in the available literature, its structural similarities with studied compounds suggest its potential utility in these areas of research.
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-chloro-5-ethoxy-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClO4/c1-4-16-10-6-8(12(14)15)5-9(13)11(10)17-7(2)3/h5-7,14-15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZJZSPROBKOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC(C)C)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



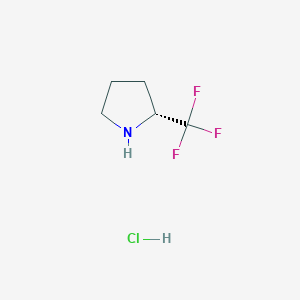
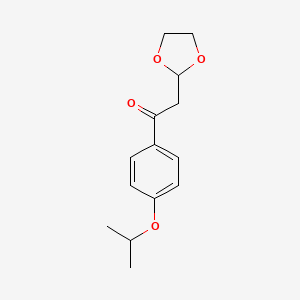
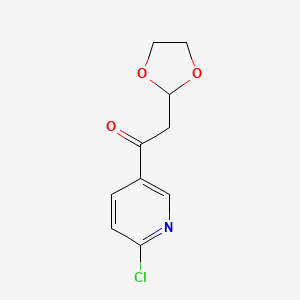
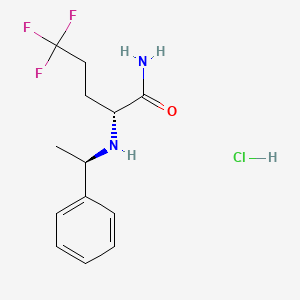
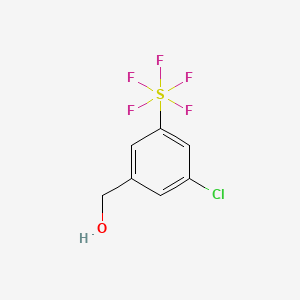
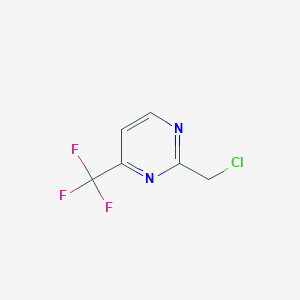
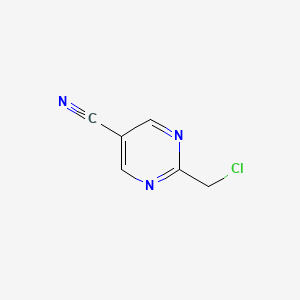
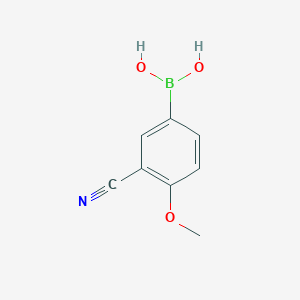
![1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine](/img/structure/B1425954.png)
